Nutlin-3
Vue d'ensemble
Description
Nutlin-3 is a small molecule inhibitor of the MDM2/p53 interaction, which leads to the non-genotoxic p53 stabilization, activation of cell cycle arrest, and apoptosis pathways . It is a cis-imidazoline analog that inhibits the interaction between mdm2 and tumor suppressor p53 . Nutlin-3 is the compound most commonly used in anti-cancer studies .
Molecular Structure Analysis
Nutlin-3 is characterized by the presence of two 4-chlorophenyl moieties that perfectly fill the Leu26 and Trp23 pockets, and one isopropoxy substituent which is deeply buried in the Phe19 pocket .
Chemical Reactions Analysis
Nutlin-3 does not induce apoptosis by itself, but it preferentially enhances D269H/E195R-induced apoptosis over rhTRAIL . The combination treatment potentiated the cleavage of caspases 8, 9, 3, and PARP .
Physical And Chemical Properties Analysis
Nutlin-3 has a molecular weight of 581.5 g/mol and a molecular formula of C30H30Cl2N4O4 . It appears as a solid form .
Applications De Recherche Scientifique
1. Enhancing Natural Killer Cell–Mediated Killing of Neuroblastoma
- Summary of Application: Nutlin-3a, a nontoxic small-molecule compound, has been found to restore ligands for natural killer (NK) cell–activating receptors on neuroblastoma cells, enhancing the NK cell–mediated killing .
- Methods of Application: Neuroblastoma cell lines were treated with Nutlin-3a, and the expression of ligands for NKG2D and DNAM-1 NK-ARs and the neuroblastoma susceptibility to NK cells were evaluated .
- Results: The Nutlin-3a–dependent rescue of p53 function in neuroblastoma cells resulted in increased surface expression of ligands for NK-ARs, rendering neuroblastoma cell lines significantly more susceptible to NK cell–mediated killing .
2. Radiosensitising Laryngeal Carcinoma Cells
- Summary of Application: Nutlin-3, a small-molecule inhibitor of MDM2, has been found to promote senescence and radiosensitise laryngeal squamous cell carcinoma (LSCC) cells that retain wild-type p53 .
- Methods of Application: Clonogenic assays were performed to measure radiosensitivity in a panel of LSCC cell lines in the presence and absence of Nutlin-3 .
- Results: LSCC cells harbouring wild-type p53 were significantly radiosensitised by Nutlin-3 .
3. Alternative to Current Cytotoxic Chemotherapy
- Summary of Application: Nutlin-3 might represent an alternative to the current cytotoxic chemotherapy, particularly for pediatric tumors and hematological malignancies, which retain a high percentage of p53wild-type status at diagnosis .
4. Protecting Skin Against UV Damage
- Summary of Application: Nutlin-3, a potent drug with antiproliferative activity in keratinocytes, can block UV-induced apoptosis by activation of p53 .
- Methods of Application: Ethosomes and transethosomes were designed as delivery systems for nutlin-3 .
5. Radiosensitising Squamous Cell Carcinoma of the Head and Neck
- Summary of Application: Nutlin-3, a small-molecule inhibitor of MDM2, has been found to promote senescence and radiosensitise squamous cell carcinoma of the head and neck (SCCHN) cells that retain wild-type p53 .
- Methods of Application: Clonogenic assays were performed to measure radiosensitivity in a panel of SCCHN cell lines (for which p53 mutational status was determined) in the presence and absence of Nutlin-3 .
- Results: SCCHN cells harbouring wild-type p53 were significantly radiosensitised by Nutlin-3 . This is the first study showing Nutlin-3 as an effective radiosensitiser in SCCHN cells that retain wild-type p53 .
6. Inducing KRAS Mutant/p53 Wild Type Lung Cancer Specific
- Summary of Application: Nutlin-3a has been found to induce specific lung cancer in KRAS mutant/p53 wild type cells .
7. Promoting Senescence in Laryngeal Carcinoma Cells
- Summary of Application: Nutlin-3, a small-molecule inhibitor of MDM2, has been found to promote senescence and radiosensitise laryngeal carcinoma cells harbouring wild-type p53 .
- Methods of Application: Clonogenic assays were performed to measure radiosensitivity in a panel of laryngeal squamous cell carcinoma (LSCC) cell lines in the presence and absence of Nutlin-3 .
- Results: LSCC cells harbouring wild-type p53 were significantly radiosensitised by Nutlin-3 . This is the first study showing Nutlin-3 as an effective radiosensitiser in LSCC cells that retain wild-type p53 .
8. Restoring p53-Dependent Expression of Ligands for NKG2D and DNAM-1 Receptors
- Summary of Application: Nutlin-3a, a well-known, nontoxic small-molecule compound antagonizing the inhibitory interaction of MDM2 with the tumor suppressor p53, may restore ligands for natural killer (NK) cell–activating receptors (NK-AR) on neuroblastoma cells to enhance the NK cell–mediated killing .
- Methods of Application: Neuroblastoma cell lines were treated with Nutlin-3a, and the expression of ligands for NKG2D and DNAM-1 NK-ARs and the neuroblastoma susceptibility to NK cells were evaluated .
- Results: The Nutlin-3a–dependent rescue of p53 function in neuroblastoma cells resulted in increased surface expression of ligands for NK-ARs, thus rendering neuroblastoma cell lines significantly more susceptible to NK cell–mediated killing .
Safety And Hazards
Orientations Futures
Nutlin-3 is a potent enhancer of D269H/E195R-induced apoptosis in wild-type p53-expressing cancer cells . The clinical application of Nutlin-3 might improve local recurrence rates or allow treatment de-escalation in these patients . It is also seen as a potential therapeutic opportunity for nasopharyngeal carcinoma treatment .
Propriétés
IUPAC Name |
4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHCSBCVGXTJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nutlin-3 | |
CAS RN |
548472-68-0 | |
Record name | Nutlin-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=732664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (�±)-4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-imidazole-1-carbonyl]-piperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.